molecular formula C18H19NO5S B6413288 2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid CAS No. 1261941-55-2

2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid

Cat. No.: B6413288
CAS No.: 1261941-55-2
M. Wt: 361.4 g/mol
InChI Key: NWKXITVGSHAIIK-UHFFFAOYSA-N
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Description

2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

The synthesis of 2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid typically involves the following steps :

    Starting Materials: The key starting materials are 4-(piperidin-1-ylsulfonyl)aniline and 2-hydroxybenzoic acid.

    Reaction with Chloroacetyl Chloride: The 4-(piperidin-1-ylsulfonyl)aniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the corresponding chloroacetamide derivative.

    Coupling Reaction: The chloroacetamide derivative is then coupled with 2-hydroxybenzoic acid under basic conditions to yield the final product.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid undergoes various chemical reactions, including :

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

This compound has several scientific research applications, including :

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its ability to inhibit enzymes like dihydrofolate reductase, which is crucial in the treatment of certain cancers and bacterial infections.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid involves its interaction with specific molecular targets . For instance, it can inhibit the enzyme dihydrofolate reductase, which is essential for DNA synthesis in rapidly dividing cells. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can bind to bacterial enzymes, disrupting their function and leading to bacterial cell death.

Comparison with Similar Compounds

Similar compounds include other sulfonamide derivatives such as 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid . Compared to these compounds, 2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid may exhibit unique properties due to the specific positioning of functional groups, which can influence its biological activity and chemical reactivity.

List of Similar Compounds

  • 2-Hydroxy-5-(piperidin-1-ylsulfonyl)benzoic acid
  • 4-(piperidin-1-ylsulfonyl)aniline derivatives
  • Other N4-substituted sulfonamides

Properties

IUPAC Name

2-hydroxy-4-(4-piperidin-1-ylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S/c20-17-12-14(6-9-16(17)18(21)22)13-4-7-15(8-5-13)25(23,24)19-10-2-1-3-11-19/h4-9,12,20H,1-3,10-11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKXITVGSHAIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692376
Record name 3-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261941-55-2
Record name 3-Hydroxy-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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